![molecular formula C10H15NSi B14249891 2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine CAS No. 496838-93-8](/img/structure/B14249891.png)
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine is a chemical compound that features a pyridine ring substituted with a dimethyl(prop-1-en-2-yl)silyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine typically involves the reaction of pyridine with a suitable silylating agent. One common method is the reaction of pyridine with dimethyl(prop-1-en-2-yl)silane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or organometallic reagents like Grignard reagents.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silyl hydrides.
Substitution: Formation of halogenated pyridine derivatives or organosilicon compounds.
科学的研究の応用
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of 2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine involves its interaction with specific molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activities. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dimethyl(prop-2-en-1-yl)silane: Similar in structure but lacks the pyridine ring.
2-[Dimethyl(prop-2-en-1-yl)silyl]diethylamine: Contains a diethylamine group instead of a pyridine ring.
Methyl isoeugenol: Contains a methoxy group and a propenyl group but lacks the silicon atom.
Uniqueness
2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine is unique due to the presence of both a silyl group and a pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in coordination chemistry, material science, and medicinal chemistry.
特性
CAS番号 |
496838-93-8 |
|---|---|
分子式 |
C10H15NSi |
分子量 |
177.32 g/mol |
IUPAC名 |
dimethyl-prop-1-en-2-yl-pyridin-2-ylsilane |
InChI |
InChI=1S/C10H15NSi/c1-9(2)12(3,4)10-7-5-6-8-11-10/h5-8H,1H2,2-4H3 |
InChIキー |
RBBCYJTTWMCQMO-UHFFFAOYSA-N |
正規SMILES |
CC(=C)[Si](C)(C)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


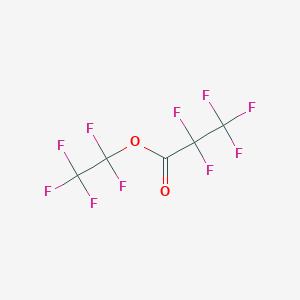
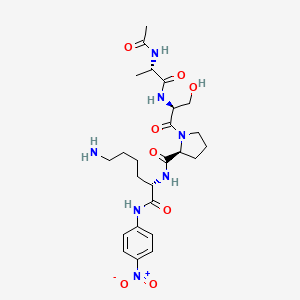
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
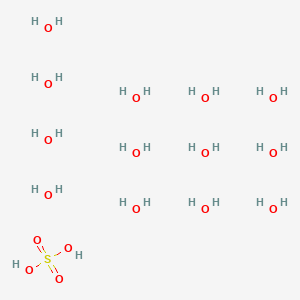
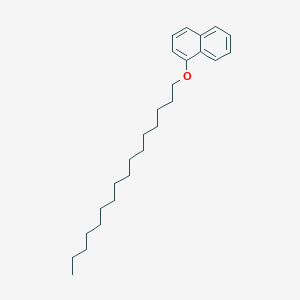

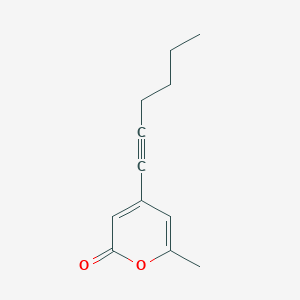
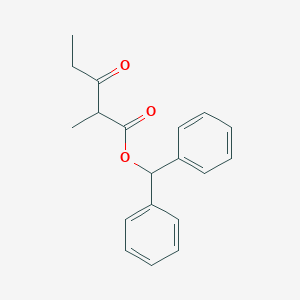
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
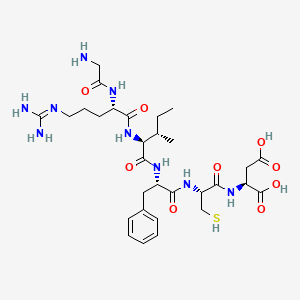

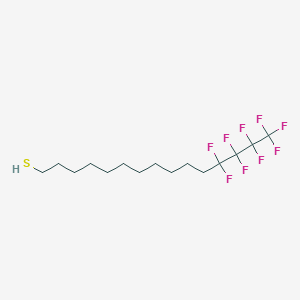
![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
